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Introduction

Icosahedral (Ih) symmetry represents the highest and most complex of the discrete point
groups, characterized by a unique and intricate arrangement of symmetry elements. Molecules
possessing this rare and aesthetically pleasing symmetry, such as the iconic
Buckminsterfullerene (C60), exhibit distinct physical and spectroscopic properties that have
significant implications in fields ranging from materials science to drug delivery. This technical
guide provides a comprehensive overview of the core principles of Ih point group symmetry,
experimental methodologies for its characterization, and key quantitative data for prominent
icosahedral molecules.

Core Concepts of Icosahedral (Ih) Point Group
Symmetry

The Ih point group is defined by a specific set of symmetry operations that leave the molecule
indistinguishable from its original orientation. The group has an order of 120, meaning there are
120 distinct symmetry operations.[1] These operations are organized into ten classes.

The primary symmetry elements of the Ih point group include:

« |dentity (E): The operation of doing nothing.
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o Center of Inversion (i): A point at the center of the molecule through which every atom can be
reflected to an identical atom on the opposite side.

e Proper Rotation Axes (Cn):
o Six 5-fold rotation axes (C5) passing through the vertices of an icosahedron.
o Ten 3-fold rotation axes (C3) passing through the centers of the triangular faces.
o Fifteen 2-fold rotation axes (C2) passing through the midpoints of the edges.
e Improper Rotation Axes (Sn):
o Six 10-fold improper rotation axes (S10) coincident with the C5 axes.
o Ten 6-fold improper rotation axes (S6) coincident with the C3 axes.
o Mirror Planes (0): Fifteen mirror planes, each containing two opposite edges.

A logical workflow for determining if a molecule belongs to the Ih point group is presented
below.
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Start with the molecule's 3D structure

'

Is the molecule linear?

No Yes
Y Y
Does it have multiple (=2) C_n axes Belongs to a linear point group
with n > 27? (D_coh or C_oov)

l Yes

Does it have the symmetry
of a tetrahedron or octahedron?

Does it have C_5 axes?

The molecule has
|_h point group symmetry

Not I_h symmetry

Click to download full resolution via product page
A decision tree for identifying molecules with icosahedral symmetry.

Key Molecules with Icosahedral Symmetry

Several notable molecules possess Ih symmetry, the most famous being Buckminsterfullerene
(C60). Other important examples include the closo-boranate dianion [B12H12]2- and the
hydrocarbon dodecahedrane (C20H20).[2]

Quantitative Molecular Data
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The high symmetry of these molecules dictates their structural parameters. All vertices and
edges of the same type are equivalent.

Experimental

Molecule Bond Type Bond Length (A)
Method
) ) X-ray & Neutron
C60 C-C (6-6 ring fusion) 1.391-1.401 _ _
Diffraction
] ) X-ray & Neutron
C-C (6-5 ring fusion) 1.45 - 1.467 ) )
Diffraction
[B12H12]2- B-B ~1.77 X-ray Diffraction[2]
Theoretical
B-H ~1.22
Calculations
C20H20 C-C ~1.544 X-ray Diffraction[3]
Theoretical
C-H ~1.10
Calculations

Experimental Characterization

The high symmetry of icosahedral molecules gives rise to characteristic spectroscopic
signatures. The primary techniques for experimental characterization are X-ray crystallography,
Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and
Raman).

X-ray Crystallography

Principle: X-ray crystallography provides the definitive determination of the three-dimensional
atomic structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-
rays passing through a single crystal, the electron density distribution and thus the precise
positions of atoms can be mapped.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction of C60:
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Crystal Growth: High-purity C60 is dissolved in a suitable solvent (e.g., toluene, benzene, or
CS2). Single crystals are grown by slow evaporation of the solvent in a controlled
environment.

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a
goniometer head. For low-temperature data collection, the crystal is flash-cooled in a stream
of cold nitrogen gas.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal, which is rotated through a series of angles. The
diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).

Data Processing: The collected diffraction images are processed to determine the unit cell
dimensions, crystal system, and space group. The intensities of the diffraction spots are
integrated.

Structure Solution and Refinement: The initial positions of the carbon atoms are determined
using direct methods or Patterson methods. The structural model is then refined against the
experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
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Sample Preparation

High-Purity C60

Dissolution in Solvent

:

Slow Evaporation

Single Crystal Growth

Data Collection

Crystal Mounting on Goniometer

Flash Cooling (optional)

:

Exposure to Monochromatic X-ray Beam

Rotation and Data Acquisition

Data Analysis

Unit Cell Determination

Intensity Integration

:

Initial Structure Solution (Direct Methods)

Structure Refinement

{Final Atomic Coordinates | Bond Lengths & Angles}

Click to download full resolution via product page

A generalized workflow for X-ray crystallography of C60.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the local magnetic environments of atomic nuclei. Due to
the high symmetry of icosahedral molecules, all atoms of a given element are chemically
equivalent, leading to a single, sharp resonance in the NMR spectrum.

13C NMR of C60: The 13C NMR spectrum of C60 is a classic example of the power of
symmetry in simplifying complex spectra. Despite having 60 carbon atoms, the spectrum
shows a single sharp peak, confirming that all carbon atoms are in identical chemical
environments.

Chemical Shift
Molecule Nucleus Solvent
(ppm)
C60 13C ~143.7 CS2/Benzene-d6

Generalized Experimental Protocol for Solid-State 13C NMR of C60:

o Sample Preparation: A sample of solid C60 (typically a few milligrams) is packed into a
zirconia rotor.

 Instrument Setup: The rotor is placed in the NMR probe. The experiment is typically
performed on a high-field NMR spectrometer. Magic Angle Spinning (MAS) is employed to
average out anisotropic interactions and obtain high-resolution spectra.

o Data Acquisition: A standard cross-polarization (CP) or direct polarization (DP) pulse
sequence is used to acquire the 13C NMR signal. Key parameters such as the contact time
(for CP), recycle delay, and number of scans are optimized.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shift
is referenced to a standard (e.g., tetramethylsilane).

Vibrational Spectroscopy (IR and Raman)

Principle: Vibrational spectroscopy probes the vibrational modes of a molecule. Group theory
predicts the number and symmetry of the vibrational modes and their activity in Infrared (IR)
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and Raman spectroscopy. For a molecule with Ih symmetry, the mutual exclusion rule applies:
vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Modes of Icosahedral Molecules:

Molecule Symmetry Species Nur-nber ofIR Nurrlber of Raman
Active Modes Active Modes

C60 T1u 4

Ag, Hg . 10

[B12H12]2- T1u 2

Ag, Hg - 4

C20H20 T1u 4

Ag, Hg : 8

Generalized Experimental Protocol for FT-IR Spectroscopy:

e Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

o Background Spectrum: A background spectrum of the pure KBr pellet or the empty ATR
crystal is recorded.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

o Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the
sample spectrum against the background spectrum.

Generalized Experimental Protocol for Raman Spectroscopy:

o Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or
on a microscope slide.
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 Instrument Setup: The sample is placed in the Raman spectrometer and illuminated with a
monochromatic laser source.

o Data Acquisition: The scattered light is collected and passed through a filter to remove the
strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and
detected.

o Data Analysis: The spectrum is plotted as intensity versus the Raman shift (in cm-1).

Character Table for the lh Point Group

The character table for the Ih point group summarizes the symmetry properties of its irreducible
representations. This is a fundamental tool for understanding the spectroscopic properties of
icosahedral molecules.
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Where ¢ = (1 + V5) / 2 (the golden ratio)

Conclusion

The icosahedral point group represents a fascinating and important area of molecular
symmetry. The unique properties of molecules possessing Ih symmetry, driven by their highly
symmetric structure, make them subjects of intense research interest. A thorough
understanding of the principles of Ih symmetry and the application of key experimental
techniques are crucial for advancing their application in diverse scientific and technological
fields, including the development of novel therapeutic and diagnostic agents. This guide
provides a foundational reference for professionals engaged in such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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